Cas no 1804134-69-7 (Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate)
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate
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- Inchi: 1S/C13H15BrO4/c1-3-18-13(16)10-5-4-9(8-12(10)17-2)11(15)6-7-14/h4-5,8H,3,6-7H2,1-2H3
- InChI Key: SPVUHAXLPUVDLB-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C(=O)OCC)=C(C=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- XLogP3: 2.5
- Topological Polar Surface Area: 52.6
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003989-250mg |
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate |
1804134-69-7 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
| Alichem | A015003989-500mg |
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate |
1804134-69-7 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
| Alichem | A015003989-1g |
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate |
1804134-69-7 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate (CAS No. 1804134-69-7): A Comprehensive Overview
Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate, identified by its CAS number 1804134-69-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a 2-methoxybenzoate moiety and a 3-bromopropanoyl side chain, has garnered attention due to its potential applications in synthetic chemistry and drug development. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of more complex organic molecules, particularly those with therapeutic implications.
The Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate structure combines the stability provided by the ester group with the reactivity offered by the bromine substituent. This balance of properties allows for versatile chemical transformations, making it a useful building block in organic synthesis. In recent years, there has been growing interest in developing novel compounds that incorporate such structural motifs, as they often exhibit enhanced biological activity and improved pharmacokinetic profiles.
One of the most compelling aspects of Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate is its potential role in the development of new pharmaceuticals. The methoxybenzoate scaffold is a well-known pharmacophore found in many bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The presence of a bromine atom on the propanoyl side chain further enhances its utility, as bromine can be readily functionalized through various cross-coupling reactions, such as Suzuki or Heck couplings.
Recent studies have highlighted the importance of structural diversity in drug discovery efforts. Compounds like Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate contribute to this diversity by providing novel starting points for medicinal chemists. For instance, researchers have explored derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The bromine substituent, in particular, has been shown to improve binding affinity and selectivity when incorporated into drug-like molecules.
The synthesis of Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes the bromination of a propionic acid derivative followed by esterification with methoxybenzoic acid. This approach leverages well-established reaction protocols and ensures high yields and purity, making it suitable for both research and industrial applications.
In addition to its pharmaceutical applications, Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate has shown promise in materials science. The combination of aromatic and aliphatic moieties in its structure makes it a candidate for developing advanced polymers and coatings with tailored properties. For example, researchers have investigated its use as a monomer in the synthesis of polyesters that exhibit enhanced thermal stability and mechanical strength.
The growing interest in green chemistry has also influenced the development of synthetic methodologies for compounds like Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate. Efforts have been made to optimize synthetic routes to minimize waste and reduce environmental impact. This includes the use of catalytic systems that improve reaction efficiency while reducing the need for harsh reagents or solvents.
Another area where this compound has found utility is in the field of agrochemicals. Derivatives of Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate have been explored as potential herbicides and fungicides due to their ability to interact with biological targets in plants. The structural features that make this compound attractive for pharmaceutical applications also contribute to its potential use in crop protection agents.
The future prospects for Ethyl 4-(3-bromopropanoyl)-2-methoxybenzoate are promising, given its versatility and potential applications across multiple disciplines. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings. The development of innovative synthetic strategies will further enhance its accessibility and utility, paving the way for new discoveries and applications.
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